While not extensively researched, its presence has been identified in roasted coffee beans [[19], []]. This discovery points towards a potential role as a naturally occurring flavor component, although further research is needed to confirm its contribution to the overall sensory profile of coffee.
Compound Description: This compound is a pyrazole derivative. The study focuses on its crystal structure and supramolecular interactions analyzed through Hirshfeld surface analysis. []
Relevance: This compound shares a similar "[(methylphenyl)methoxy]phenyl" core structure with 2-[(4-Methylphenyl)methoxy]propanoic acid. Both contain a methoxy linker connecting a methylphenyl group to a phenyl ring. []
Compound Description: TS-071 is a potent and selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor. It exhibits promising potential for treating type 2 diabetes due to its blood glucose-lowering effect and favorable pharmacokinetic properties. []
Relevance: TS-071 shares a similar "methoxy-methylphenyl" moiety with 2-[(4-Methylphenyl)methoxy]propanoic acid. Both compounds contain a methylphenyl group with a methoxy substituent. []
2-(4-Methoxyphenoxy)propanoic Acid
Compound Description: This compound acts as a selective sweetness inhibitor and is approved for use in food products in the USA. Studies investigated its impact on the taste of various sweeteners and bitter-sweet stimuli, revealing its ability to block sweetness intensity for many sweeteners. [, , ]
Relevance: This compound belongs to the same chemical class as 2-[(4-Methylphenyl)methoxy]propanoic acid, both being aryloxypropanoic acids. They share a core "phenoxy)propanoic acid" structure, differing in the substituent on the phenyl ring (methoxy vs. methylphenylmethoxy). [, , ]
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